3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride
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Overview
Description
3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by chlorination and subsequent amidation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can facilitate binding to active sites on enzymes or receptors, leading to modulation of their activities. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-N-(4-bromophenyl)-5-chlorosalicylamide
- 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-Bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with a hydroxyl group, allows for versatile applications in various fields.
Properties
CAS No. |
52117-16-5 |
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Molecular Formula |
C13H7Br2Cl2NO |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
3-bromo-N-(4-bromophenyl)-5-chloro-2-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H7Br2Cl2NO/c14-7-1-3-9(4-2-7)18-13(17)10-5-8(16)6-11(15)12(10)19/h1-6,19H |
InChI Key |
HYPSHHXYXHUXLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C(C2=C(C(=CC(=C2)Cl)Br)O)Cl)Br |
Origin of Product |
United States |
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